N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

Catalog No.
S13088158
CAS No.
646040-11-1
M.F
C11H9ClN2O4S2
M. Wt
332.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

CAS Number

646040-11-1

Product Name

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

IUPAC Name

N-benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

Molecular Formula

C11H9ClN2O4S2

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C11H9ClN2O4S2/c12-11-9(14(15)16)6-10(19-11)20(17,18)13-7-8-4-2-1-3-5-8/h1-6,13H,7H2

InChI Key

ZBCGWJFFARMZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a chloro and nitro substituent on a thiophene ring, and a sulfonamide functional group. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The presence of the nitro and chloro groups on the thiophene ring enhances its potential for various

The reactivity of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide can be attributed to its functional groups:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing modifications that can enhance biological activity.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, potentially altering the compound's pharmacological properties .
  • Condensation Reactions: The sulfonamide moiety can undergo condensation with various amines or carboxylic acids, leading to the formation of new derivatives that may exhibit improved efficacy against specific biological targets .

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Sulfonamides are traditionally known for their antibacterial properties, and compounds similar to N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide have shown effectiveness against various bacterial strains. Additionally, the presence of the nitro group may contribute to enhanced activity against certain pathogens by acting as a reactive species that interferes with microbial metabolism

The synthesis of N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide typically involves several key steps:

  • Preparation of Thiophene Derivative: A thiophene ring is synthesized through cyclization reactions involving suitable precursors.
  • Functionalization: The introduction of chloro and nitro groups can be achieved via electrophilic aromatic substitution methods.
  • Sulfonamide Formation: This is accomplished by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, followed by treatment with benzylamine to yield the final product .

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
  • Agriculture: Potential use in developing herbicides or fungicides due to its biological activity.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules for various applications in medicinal chemistry

    Studies on N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide have explored its interactions with various biological targets:

    • Antimicrobial Activity: The compound has been tested against several bacterial strains, showing promising results that suggest it could serve as a scaffold for further drug development.
    • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes involved in bacterial metabolism have indicated potential pathways for therapeutic intervention .

Several compounds share structural similarities with N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide, which allows for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamideAmino group, chloro substituentAntibacterialContains amino functionality enhancing solubility
4-NitrobenzenesulfonamideNitro group, sulfonamideAntimicrobialSimpler structure lacking thiophene ring
5-Chlorothiophene-2-sulfonic acidThiophene ring, sulfonic acidAntimicrobialLacks benzyl substituent, affecting lipophilicity

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide stands out due to its unique combination of a benzyl group with both nitro and chloro substituents on a thiophene core, providing distinct reactivity and biological profiles compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

331.9692268 g/mol

Monoisotopic Mass

331.9692268 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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